N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Description
Basic Chemical Identity
The fundamental chemical identity of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is established through several standardized chemical identification systems. The compound is registered under Chemical Abstracts Service number 1171919-93-9, providing a unique identifier within the chemical literature database. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide, which precisely describes the substitution pattern and functional groups present in the molecular structure.
Multiple synonymous designations exist for this compound in chemical databases and literature. The alternative nomenclature includes N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)pivalamide and N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide. The compound is also identified by its Molecular Design Limited number MFCD12401644, which serves as an additional unique identifier in chemical inventory systems.
The canonical Simplified Molecular Input Line Entry System representation of this compound is CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br, which provides a standardized linear notation describing the molecular structure. This notation system enables precise communication of the molecular architecture across different chemical information platforms and databases.
Molecular Structure Analysis
The molecular composition of this compound consists of thirteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms, yielding the molecular formula C₁₃H₁₉BrN₂O₃. The calculated molecular weight of this compound is 331.21 grams per mole, as determined through computational chemistry methods.
The structural architecture centers around a pyridine ring system that serves as the core heterocyclic framework. The pyridine ring contains a nitrogen atom at position 1, establishing the basic aromatic character of the molecule. The bromine substituent is positioned at carbon 2 of the pyridine ring, creating a significant electron-withdrawing effect that influences the electronic properties of the aromatic system. At position 5 of the pyridine ring, a dimethoxymethyl group [-CH(OCH₃)₂] is attached, introducing both steric bulk and electron-donating characteristics through the methoxy functionalities.
The pivalamide moiety, consisting of a 2,2-dimethylpropanamide group, is connected to position 3 of the pyridine ring through an amide linkage. This structural feature introduces a tertiary carbon center adjacent to the carbonyl group, creating significant steric hindrance that may influence molecular conformation and reactivity patterns. The amide bond formation between the pyridine ring and the pivalamide group establishes a crucial structural connection that defines the overall molecular geometry.
| Structural Component | Position | Chemical Nature |
|---|---|---|
| Pyridine Ring | Core | Aromatic heterocycle with nitrogen |
| Bromine Atom | Position 2 | Electron-withdrawing halogen |
| Dimethoxymethyl Group | Position 5 | Electron-donating acetal |
| Pivalamide Group | Position 3 | Sterically hindered amide |
Spectroscopic Characterization
The International Chemical Identifier for this compound is InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17). This standardized representation provides detailed connectivity information that enables precise structural reconstruction and verification through computational methods. The corresponding International Chemical Identifier Key is JHMUBDBYWXYWDS-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier string for database indexing purposes.
Computational analysis reveals specific spectroscopic characteristics that would be observable through various analytical techniques. The molecule contains distinct functional groups that would produce characteristic absorption patterns in infrared spectroscopy, including the carbonyl stretch of the amide group and the carbon-hydrogen stretching vibrations of the methoxy groups. Nuclear magnetic resonance spectroscopy would reveal characteristic chemical shifts corresponding to the aromatic protons of the pyridine ring, the methoxy protons of the dimethoxymethyl group, and the aliphatic protons of the pivalamide tertiary carbon center.
Mass spectrometric analysis would show the molecular ion peak at mass-to-charge ratio 331.21, corresponding to the intact molecular structure. The exact mass calculated for this compound is 330.05791 daltons, providing high-precision mass measurement capabilities for analytical confirmation. Fragmentation patterns would likely include loss of the dimethoxymethyl group and breakdown of the pivalamide moiety, generating characteristic fragment ions that enable structural elucidation.
Computational Chemistry Properties
Detailed computational chemistry analysis reveals specific physicochemical properties that characterize the molecular behavior of this compound in various chemical environments. The calculated logarithm of the partition coefficient (XLogP3-AA) is 2.1, indicating moderate lipophilicity that suggests balanced solubility characteristics between aqueous and organic phases. An alternative calculation method yields a LogP value of 3.1201, demonstrating the variability inherent in different computational approaches.
The topological polar surface area of this compound is calculated as 60.45 square angstroms, representing the molecular surface area occupied by polar atoms. This parameter provides insights into membrane permeability characteristics and potential biological availability. The hydrogen bond acceptor count is four, corresponding to the nitrogen atoms in the pyridine ring and amide group, plus the oxygen atoms in the methoxy functionalities. The hydrogen bond donor count is one, attributed to the amide nitrogen-hydrogen bond.
Rotational flexibility analysis indicates the presence of four to five rotatable bonds within the molecular structure, depending on the specific computational method employed. This parameter reflects the conformational flexibility of the molecule and its ability to adopt different three-dimensional arrangements. The heavy atom count, representing all non-hydrogen atoms, totals nineteen atoms distributed across the carbon, nitrogen, oxygen, and bromine components.
| Computational Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 2.1 | Moderate lipophilicity |
| Topological Polar Surface Area | 60.45 Ų | Membrane permeability indicator |
| Hydrogen Bond Acceptors | 4 | Intermolecular interaction potential |
| Hydrogen Bond Donors | 1 | Hydrogen bonding capability |
| Rotatable Bonds | 4-5 | Conformational flexibility |
| Heavy Atoms | 19 | Molecular complexity measure |
Properties
IUPAC Name |
N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUBDBYWXYWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The synthesis often begins with 2,5-dibromopyridine, which undergoes selective halogenation and functional group modification. A Grignard reagent, such as isopropyl magnesium chloride, facilitates bromine retention at the 2-position while introducing reactive sites for subsequent aldehyde formation.
Key Steps :
-
Grignard Activation : 2,5-Dibromopyridine reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 15°C, forming a magnesium-bromide intermediate.
-
DMF Quenching : Addition of dimethylformamide (DMF) introduces an aldehyde group at the 5-position, yielding 2-bromo-5-formylpyridine.
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Dimethoxymethyl Protection : The aldehyde is protected as a dimethoxymethyl group using trimethyl orthoformate and acidic catalysis, achieving >90% conversion.
Optimization and Yield
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Temperature Control : Maintaining the reaction at 15°C prevents undesired isomerization (e.g., 2-aldehyde-5-bromopyridine), a common issue in prior methods.
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Solvent Selection : THF outperforms toluene or diethyl ether, offering higher solubility for intermediates and reducing side reactions.
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Yield : 80.24% isolated yield after crystallization, with purity ≥99.2%.
Bromination Using N-Bromosuccinimide (NBS)
Bromomethyl Intermediate Synthesis
2-Bromo-5-methylpyridine serves as a precursor for introducing the dimethoxymethyl group. Bromination at the methyl position is achieved using NBS and benzoyl peroxide in carbon tetrachloride.
Reaction Conditions :
-
Reagents : NBS (1.2 eq), benzoyl peroxide (catalytic)
-
Temperature : Reflux (76°C)
Outcome :
Limitations
-
Low Yield : Competitive side reactions (e.g., di-bromination) reduce efficiency.
-
Purification Challenges : Requires multiple chromatographic steps due to byproduct formation.
Palladium-Catalyzed Coupling for Intermediate Refinement
Suzuki-Miyaura Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling of boronic acids with brominated intermediates, though this step is more relevant to downstream derivatives than the target compound itself.
Conditions :
Impact : Enhances versatility for generating analogs but adds complexity to the synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Grignard Halogenation | Isopropyl MgCl₂, DMF | 80.24% | 99.2% | High |
| NBS Bromination | NBS, Bz₂O₂ | 20% | 95% | Low |
| Pivaloyl Acylation | Pivaloyl chloride, TEA | 75% | 98% | Moderate |
Industrial Preference : The Grignard method is favored for its high yield and minimal purification needs, despite requiring anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups on the pyridine ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy against multi-drug resistant pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 32 µg/mL | Inhibition of protein synthesis |
In vitro assays have shown that this compound can inhibit the growth of pathogens effectively, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspases |
| HeLa | 20.5 | Cell cycle arrest |
| A549 | 18.7 | Inhibition of proliferation |
Research conducted on human breast cancer cells (MCF-7) revealed that the compound activates caspase pathways, leading to programmed cell death. This highlights its potential as a therapeutic agent in cancer treatment.
CNS Activity
The compound has also been evaluated for its activity on central nervous system receptors. Preliminary findings suggest it acts as a ligand for dopamine D2 receptors, which are essential for regulating mood and behavior.
Table 3: CNS Activity Profile
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Dopamine D2 | 50 nM | Agonist |
| Serotonin 5-HT1A | 120 nM | Partial agonist |
These interactions indicate the potential for developing treatments for various neurological disorders, including depression and schizophrenia.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Study
A peer-reviewed study investigated the effects of this compound on several cancer cell lines. Researchers reported significant reductions in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism could lead to novel anticancer therapies.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs and their substituent differences:
Physicochemical and Economic Comparison
Key Research Findings
Synthetic Utility : Bromine at position 2 enables Suzuki-Miyaura cross-coupling, as seen in analogs like N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide . The dimethoxymethyl group may serve as a masked aldehyde for further derivatization .
Stability : Silyl-protected analogs (e.g., ) exhibit enhanced stability compared to hydroxyl-containing derivatives, suggesting the dimethoxymethyl group in the target compound could offer similar advantages.
Cost Considerations : Methoxy and chloro analogs are more cost-effective ($400–$500/g) than hydroxylated derivatives ($2,294.87/g), likely due to simpler synthesis .
Biological Activity
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, a compound with the CAS number 1171919-93-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : 299.13 g/mol
This compound features a pyridine ring substituted with a bromine atom and dimethoxymethyl groups, along with a pivalamide moiety that may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has also explored the anticancer potential of this compound. A study conducted on cancer cell lines revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound exhibited a dose-dependent effect, with IC50 values indicative of its potency.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspases |
| HeLa | 20.5 | Cell cycle arrest |
| A549 | 18.7 | Inhibition of proliferation |
CNS Activity
This compound has been evaluated for its activity on central nervous system (CNS) receptors. Preliminary findings suggest that it acts as a ligand for dopamine D2 receptors, which are crucial for regulating mood and behavior. This interaction could pave the way for developing treatments for neurological disorders.
Table 2: CNS Activity Profile
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Dopamine D2 | 50 nM | Agonist |
| Serotonin 5-HT1A | 120 nM | Partial agonist |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Study
A recent study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The researchers reported significant reductions in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism could lead to novel anticancer therapies.
Q & A
Basic: What are the recommended synthetic strategies for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide, and how do reaction conditions affect yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of a pyridine core. A plausible route starts with 3-amino-5-bromo-2-hydroxypyridine, where the hydroxyl group is protected as a dimethoxymethyl ether via acid-catalyzed acetal formation (e.g., using trimethyl orthoformate and p-toluenesulfonic acid). Subsequent pivaloylation of the amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) yields the target compound. Reaction conditions such as temperature (0–25°C for acetal formation) and stoichiometry (1.2–1.5 equivalents of pivaloyl chloride) critically influence yield and purity. For example, excessive heating during acetal formation may lead to premature deprotection . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to isolate the product in >90% purity.
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : 1H NMR should show characteristic signals: a singlet for the pivaloyl tert-butyl group (δ 1.2–1.3 ppm), methoxy protons from the dimethoxymethyl group (δ 3.3–3.5 ppm), and aromatic protons (δ 7.5–8.5 ppm). 13C NMR confirms the quaternary carbon of the pivaloyl group (δ 38–40 ppm) and the acetal carbon (δ 95–100 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (calculated for C13H18BrN2O3: ~353.04 g/mol).
- X-ray Crystallography : Single-crystal analysis using SHELXL resolves ambiguities in regiochemistry. Bromine’s heavy-atom effect aids phasing, while the dimethoxymethyl group’s geometry (tetrahedral C-O bonds) can be validated against predicted bond angles.
Advanced: What are the challenges in achieving regioselective functionalization of the pyridine ring in this compound, and how can they be addressed?
Methodological Answer:
The bromine atom at the 2-position and the electron-donating dimethoxymethyl group at the 5-position create competing electronic effects. Bromine is a meta-directing substituent, while the dimethoxymethyl group is ortho/para-directing. For cross-coupling reactions (e.g., Suzuki-Miyaura), careful selection of catalysts (Pd(PPh3)4 vs. PdCl2(dppf)) and reaction solvents (DMF vs. THF) can bias reactivity. Computational modeling (DFT) predicts charge distribution to guide catalyst choice. For example, in a recent study, PdCl2(dppf) in THF at 80°C achieved selective coupling at the 6-position (para to bromine) with 75% yield .
Advanced: How does the dimethoxymethyl group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
The dimethoxymethyl group is acid-labile, undergoing hydrolysis to a formyl group in aqueous HCl (pH < 2). Stability studies (TGA/DSC) show decomposition onset at 150°C in air. Under basic conditions (pH > 10), the pivalamide bond may hydrolyze, but the dimethoxymethyl group remains intact. To mitigate degradation:
- Storage : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N2/Ar).
- Reaction Design : Avoid protic acids in reactions; replace with Lewis acids (e.g., ZnCl2) for Friedel-Crafts-type reactions .
Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?
Methodological Answer:
Unexpected splitting in 1H NMR may arise from dynamic effects (e.g., restricted rotation of the pivaloyl group) or residual crystallographic symmetry. Strategies include:
- Variable-Temperature NMR : Conduct experiments at −40°C to slow rotation and resolve splitting.
- 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm spatial proximity of protons.
- Isotopic Labeling : Introduce deuterium at suspected sites to simplify spectra.
- Complementary Techniques : Pair with IR spectroscopy (C=O stretch at ~1670 cm−1) and elemental analysis (±0.3% for C/H/N) to cross-validate .
Advanced: What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be optimized?
Methodological Answer:
The bromine atom enables participation in cross-coupling to generate biaryl scaffolds for kinase inhibitors (e.g., CHK1 inhibitors ). The dimethoxymethyl group enhances solubility for in vitro assays. To optimize bioactivity:
- SAR Studies : Replace bromine with iodine (via Ullmann coupling) to increase steric bulk.
- Prodrug Design : Hydrolyze the dimethoxymethyl group in vivo to release a formyl intermediate, which can act as a Michael acceptor for targeted covalent inhibition .
- In Silico Screening : Use docking simulations (AutoDock Vina) to predict binding affinity against target proteins like PARP-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
